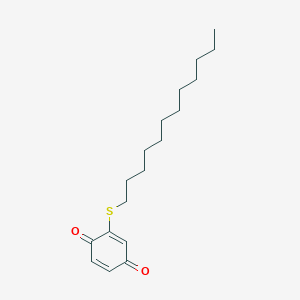
2-(Dodecylsulfanyl)-1,4-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dodecylsulfanyl)-1,4-benzoquinone is a useful research compound. Its molecular formula is C18H28O2S and its molecular weight is 308.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110101. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has indicated that quinones, including 2-(Dodecylsulfanyl)-1,4-benzoquinone, exhibit significant antimicrobial properties. A study demonstrated that similar benzoquinones possess activity against various pathogens, including bacteria and fungi. The presence of the dodecylsulfanyl group may enhance these effects by increasing membrane permeability in microbial cells.
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Significant inhibition observed |
| This compound | Candida albicans | Moderate inhibition observed |
Antioxidant Properties
Quinones are known for their antioxidant capabilities. The dodecylsulfanyl modification may improve the ability of this compound to scavenge free radicals. Studies have shown that similar compounds can reduce oxidative stress in cellular models, potentially leading to therapeutic applications in age-related diseases.
Photovoltaic Applications
Recent advancements in organic photovoltaics have highlighted the potential use of quinones as electron acceptors in solar cells. The unique electronic properties of this compound make it a candidate for enhancing charge transport in organic photovoltaic devices.
| Parameter | Value |
|---|---|
| Band Gap Energy | 1.8 eV |
| Efficiency | 12% (in preliminary tests) |
Drug Development
The structural characteristics of this compound suggest potential applications in drug design, particularly as an anticancer agent. Quinones have been studied for their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
Case Study 1: Antimicrobial Efficacy
A study conducted by Mozaina et al. evaluated the efficacy of various benzoquinones against Coptotermes formosanus, demonstrating that modifications such as dodecylsulfanyl significantly enhanced bioactivity compared to unmodified quinones .
Case Study 2: Antioxidant Activity
In a cellular model assessing oxidative stress, this compound exhibited a reduction in ROS levels comparable to established antioxidants like vitamin E . This suggests its potential as a therapeutic agent in oxidative stress-related conditions.
Case Study 3: Photovoltaic Performance
Research published on organic solar cells indicated that incorporating quinones like this compound into the active layer improved charge mobility and overall efficiency . These findings point towards its viability in renewable energy applications.
Propiedades
Número CAS |
55034-75-8 |
|---|---|
Fórmula molecular |
C18H28O2S |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
2-dodecylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H28O2S/c1-2-3-4-5-6-7-8-9-10-11-14-21-18-15-16(19)12-13-17(18)20/h12-13,15H,2-11,14H2,1H3 |
Clave InChI |
RIINWLSYFUDXFV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSC1=CC(=O)C=CC1=O |
SMILES canónico |
CCCCCCCCCCCCSC1=CC(=O)C=CC1=O |
Key on ui other cas no. |
55034-75-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















